molecular formula C14H17N3O3S2 B14958799 2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14958799
M. Wt: 339.4 g/mol
InChI Key: YUVWCLBVWNIPNY-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further connected to a 1,3,4-thiadiazole ring substituted with a butyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the butyl group: The thiadiazole ring is then alkylated with a butyl halide in the presence of a base such as potassium carbonate.

    Sulfonylation: The resulting 5-butyl-1,3,4-thiadiazole is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to introduce the benzenesulfonyl group.

    Acetamide formation: Finally, the sulfonylated thiadiazole is reacted with chloroacetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the sulfonyl group or the thiadiazole ring.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the butyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-2-3-9-13-16-17-14(21-13)15-12(18)10-22(19,20)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18)

InChI Key

YUVWCLBVWNIPNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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